N-(2,5-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group, a 1H-indol-3-yl moiety, and a piperidin-1-yl ethyl chain. This compound is synthesized through multi-step reactions involving indole functionalization and acetamide coupling, as inferred from analogous synthetic pathways for related compounds (e.g., adamantane-substituted indole derivatives in ).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-32-17-10-11-22(33-2)20(14-17)26-25(31)24(30)19-15-28(21-9-5-4-8-18(19)21)16-23(29)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRWITKYGMJWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 2,5-dimethoxyphenyl group: This can be achieved through the methoxylation of a phenyl ring using methanol and a suitable catalyst.
Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other suitable methods.
Coupling reactions: The final step involves coupling the 2,5-dimethoxyphenyl group, the indole moiety, and the piperidine ring through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Calculated based on molecular formula; †Range estimated from adamantane (MW 136.24) and variable amines.
Key Observations:
Substituent Diversity: The target compound’s 2,5-dimethoxyphenyl group distinguishes it from analogues like NZ-65 (fluorinated aryl) and 5a–y (adamantane).
Linker Flexibility : The piperidin-1-yl ethyl chain in the target compound contrasts with NZ-65’s triazole-ether linker. Piperidine’s conformational flexibility may favor membrane permeability, whereas rigid linkers (e.g., triazole in NZ-65) could enhance target binding specificity .
Adamantane vs. Piperidine : Adamantane-substituted indoles () exhibit high lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s piperidine group .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has a molecular formula of C24H27N3O4 and a molecular weight of 453.6 g/mol. Its structure includes a phenyl group with two methoxy substituents and an indole moiety linked to a piperidine derivative. This unique structure suggests potential interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. For instance, derivatives of indole have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. A study found that certain indole derivatives demonstrated selective COX-II inhibition, suggesting that this compound could have similar effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been evaluated against Mycobacterium tuberculosis, showing promising results with low IC50 values (50% inhibitory concentration). For example, related compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis . This indicates that this compound may also possess significant antibacterial activity.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The presence of the piperidine ring is particularly noteworthy as it may enhance binding affinity to target proteins.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Eren et al. (2023) | Indole Derivatives | COX-II Inhibition | 0.52 μM |
| Hwang et al. (2023) | Pyrazole Derivatives | COX-II Inhibition | 7.07 μM |
| Alegaon et al. (2023) | Pyrazole Derivatives | COX-II Inhibition | 5.01 μM |
These findings underline the potential for this compound to exhibit similar or enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
